molecular formula C19H19NO2 B569602 1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid CAS No. 1240579-16-1

1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid

Cat. No.: B569602
CAS No.: 1240579-16-1
M. Wt: 293.366
InChI Key: PCSUYKPFDMOWAU-UHFFFAOYSA-N
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Description

1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions and reagents used can vary, but common reagents include methanesulfonic acid and methanol .

Industrial Production Methods: Industrial production methods for indole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

1-benzyl-6-propan-2-ylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-13(2)15-8-9-16-11-18(19(21)22)20(17(16)10-15)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSUYKPFDMOWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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